molecular formula C17H21NO5 B162624 Salicylmethylecgonine CAS No. 89339-17-3

Salicylmethylecgonine

Cat. No.: B162624
CAS No.: 89339-17-3
M. Wt: 319.4 g/mol
InChI Key: PEISRHQJLATJPJ-MMMKDXCPSA-N
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Description

Salicylmethylecgonine, also known as 2’-Hydroxycocaine, is a tropane derivative drug. It is both a synthetic analogue and a possible active metabolite of cocaine. This compound is known for its significantly higher potency compared to cocaine, with in vitro studies showing it to be around ten times more potent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylmethylecgonine can be synthesized through the esterification of ecgonine with salicylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Salicylmethylecgonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Salicylmethylecgonine has several scientific research applications:

Mechanism of Action

Salicylmethylecgonine exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The compound has a higher binding affinity for the dopamine transporter compared to cocaine, which contributes to its increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its significantly higher potency and binding affinity for the dopamine transporter compared to cocaine. This makes it a valuable compound for research into the mechanisms of action and potential therapeutic applications of tropane derivatives .

Properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEISRHQJLATJPJ-MMMKDXCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89339-17-3
Record name 2'-HYDROXYCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J4W658QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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